molecular formula C21H24N4O4S B11687352 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11687352
M. Wt: 428.5 g/mol
InChI Key: QXLHHDORUZMNQT-WSDLNYQXSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-ethyl-1H-benzimidazole-2-thiol, which is then reacted with 2,3,4-trimethoxybenzaldehyde to form the corresponding Schiff base. This intermediate is further reacted with acetohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group in the Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can interact with DNA or proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its ability to interact with biological targets and improve its solubility and stability .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-5-25-16-9-7-6-8-15(16)23-21(25)30-13-18(26)24-22-12-14-10-11-17(27-2)20(29-4)19(14)28-3/h6-12H,5,13H2,1-4H3,(H,24,26)/b22-12+

InChI Key

QXLHHDORUZMNQT-WSDLNYQXSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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